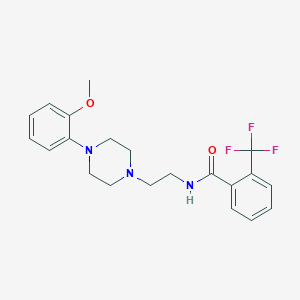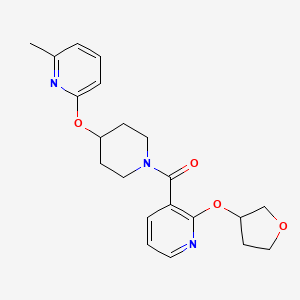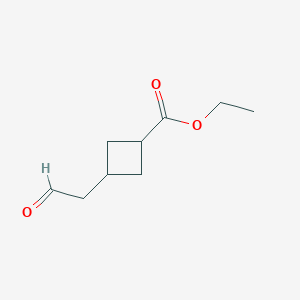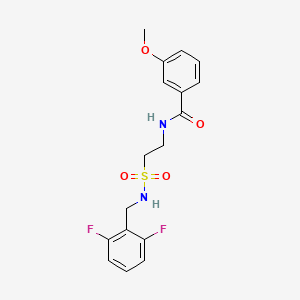
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, commonly known as TFB-TBOA, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the excitatory amino acid transporter subtype 2 (EAAT2), which is responsible for the clearance of glutamate from the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
TFB-TBOA acts as a competitive inhibitor of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, binding to the glutamate binding site and preventing the uptake of glutamate into the astrocytes. This leads to an increase in the extracellular levels of glutamate, which can activate various glutamate receptors and cause excitotoxicity. The inhibition of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide by TFB-TBOA has been shown to be reversible and dose-dependent, with higher concentrations leading to more potent inhibition.
Biochemical and Physiological Effects:
The inhibition of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide by TFB-TBOA has been shown to have various biochemical and physiological effects. It can lead to an increase in the extracellular levels of glutamate, which can activate various glutamate receptors and cause excitotoxicity. This can result in neuronal damage and cell death in various neurological disorders. On the other hand, TFB-TBOA has also been demonstrated to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFB-TBOA has several advantages and limitations for lab experiments. Its high potency and selectivity for N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide make it an ideal tool for investigating the physiological function of glutamate transporters in the central nervous system. However, its potential toxicity and off-target effects must be carefully considered when designing experiments. The use of appropriate controls and dosages is essential to ensure the validity and reproducibility of the results.
Direcciones Futuras
There are several future directions for the research on TFB-TBOA. One of the key areas of interest is the development of more potent and selective inhibitors of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide for the treatment of neurological disorders. Another area of research is the investigation of the role of glutamate transporters in various neurological disorders and the potential of targeting them for therapeutic interventions. Furthermore, the development of new animal models and experimental techniques can provide valuable insights into the physiological function of glutamate transporters and their regulation in health and disease.
Métodos De Síntesis
The synthesis of TFB-TBOA involves a multi-step process, starting with the reaction of 4-(2-methoxyphenyl)piperazine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This is followed by the purification of the intermediate product and subsequent reaction with 2-bromoethylamine hydrobromide to yield the final product. The purity and identity of the compound are confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
TFB-TBOA has been widely used in scientific research to investigate the role of glutamate transporters in various neurological disorders. It has been shown to increase the extracellular levels of glutamate and exacerbate excitotoxicity in animal models of epilepsy and stroke. On the other hand, TFB-TBOA has also been demonstrated to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, TFB-TBOA has been used to study the physiological function of glutamate transporters in the central nervous system and their potential as therapeutic targets.
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O2/c1-29-19-9-5-4-8-18(19)27-14-12-26(13-15-27)11-10-25-20(28)16-6-2-3-7-17(16)21(22,23)24/h2-9H,10-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVPTQIJARLTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-Chloro-4-methylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624470.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2624473.png)

![6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2624475.png)
![N'~1~,N'~7~-bis[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B2624476.png)
![5-Chloro-4-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1H-pyridazin-6-one](/img/structure/B2624477.png)
![2,4-dichloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2624478.png)
![5-bromo-N-[4-(6-piperidinopyridazin-3-yl)phenyl]-2-furamide](/img/structure/B2624480.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2624483.png)
![N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine](/img/structure/B2624485.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B2624489.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2624492.png)